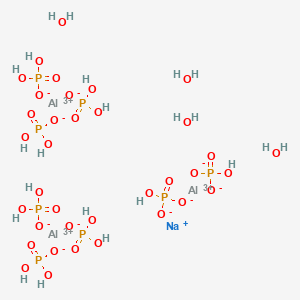![molecular formula C8H9ClN2 B576749 Clorhidrato de 6-Metilimidazo[1,2-a]piridina CAS No. 10518-61-3](/img/structure/B576749.png)
Clorhidrato de 6-Metilimidazo[1,2-a]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic aromatic compound that belongs to the imidazopyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has gained significant attention due to its diverse applications in medicinal chemistry, particularly for its potential as an antituberculosis agent .
Aplicaciones Científicas De Investigación
6-Methylimidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-a]pyridine hydrochloride typically involves a condensation reaction between an α-bromocarbonyl compound and 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other synthetic strategies include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production methods for 6-Methylimidazo[1,2-a]pyridine hydrochloride often employ similar synthetic routes but on a larger scale. These methods may involve the use of solid support catalysts such as aluminum oxide to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazopyridine compounds .
Mecanismo De Acción
The mechanism of action of 6-Methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts the integrity of the cell membrane, leading to cell death . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied .
Comparación Con Compuestos Similares
6-Methylimidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds in the imidazopyridine class:
2-Methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group at the 2-position instead of the 6-position.
6-Chloroimidazo[1,2-a]pyridine: Contains a chlorine atom at the 6-position instead of a methyl group.
6-Ethylimidazo[1,2-a]pyridine: Features an ethyl group at the 6-position instead of a methyl group.
The uniqueness of 6-Methylimidazo[1,2-a]pyridine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
6-methylimidazo[1,2-a]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVZZMSYRPOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674423 |
Source


|
| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10518-61-3 |
Source


|
| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)



